molecular formula C6H3ClN2O B12461824 5-Chloro[1,3]oxazolo[5,4-B]pyridine

5-Chloro[1,3]oxazolo[5,4-B]pyridine

Cat. No.: B12461824
M. Wt: 154.55 g/mol
InChI Key: YVRMUCFWSFGAHB-UHFFFAOYSA-N
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Description

5-Chloro[1,3]oxazolo[5,4-B]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 5-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro[1,3]oxazolo[5,4-B]pyridine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial synthesis, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro[1,3]oxazolo[5,4-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 5-Chloro[1,3]oxazolo[5,4-B]pyridine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The exact pathways and molecular interactions involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro[1,3]oxazolo[5,4-B]pyridine is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in medicinal chemistry and chemical research.

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

5-chloro-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H

InChI Key

YVRMUCFWSFGAHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1N=CO2)Cl

Origin of Product

United States

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